molecular formula C8H11ClN2O2 B12985743 (S)-3-Amino-3-(pyridin-2-yl)propanoic acid hydrochloride

(S)-3-Amino-3-(pyridin-2-yl)propanoic acid hydrochloride

Cat. No.: B12985743
M. Wt: 202.64 g/mol
InChI Key: SGVRDZOLEUNEQY-RGMNGODLSA-N
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Description

(S)-3-Amino-3-(pyridin-2-yl)propanoic acid hydrochloride is a chemical compound with significant importance in various scientific fields. It is known for its unique structure, which includes an amino group and a pyridine ring, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-3-(pyridin-2-yl)propanoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyridine derivatives and amino acids.

    Reaction Conditions: The reaction conditions often include controlled temperatures, pH levels, and the use of catalysts to facilitate the reaction.

    Purification: After the reaction, the product is purified using techniques such as crystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity standards.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-3-(pyridin-2-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and pyridine groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

(S)-3-Amino-3-(pyridin-2-yl)propanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-fibrotic and neuroprotective effects.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-3-Amino-3-(pyridin-2-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amino and pyridine groups allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of collagen expression in anti-fibrotic applications or protection against oxidative stress in neuroprotective studies.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride
  • 2-(Pyridin-2-ylsulfanyl)propanoic acid

Uniqueness

(S)-3-Amino-3-(pyridin-2-yl)propanoic acid hydrochloride is unique due to its specific structural features, such as the position of the amino group and the pyridine ring. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H11ClN2O2

Molecular Weight

202.64 g/mol

IUPAC Name

(3S)-3-amino-3-pyridin-2-ylpropanoic acid;hydrochloride

InChI

InChI=1S/C8H10N2O2.ClH/c9-6(5-8(11)12)7-3-1-2-4-10-7;/h1-4,6H,5,9H2,(H,11,12);1H/t6-;/m0./s1

InChI Key

SGVRDZOLEUNEQY-RGMNGODLSA-N

Isomeric SMILES

C1=CC=NC(=C1)[C@H](CC(=O)O)N.Cl

Canonical SMILES

C1=CC=NC(=C1)C(CC(=O)O)N.Cl

Origin of Product

United States

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